molecular formula C20H17FN2O4S B2974574 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955698-23-4

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2974574
CAS RN: 955698-23-4
M. Wt: 400.42
InChI Key: YEVWVKRREGGPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17FN2O4S and its molecular weight is 400.42. The purity is usually 95%.
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Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of various drugs due to its complex molecular structure that can interact with biological systems. It’s particularly used in the creation of boric acid ester intermediates with benzene rings, which are crucial in the development of pharmaceuticals .

Enzyme Inhibition

Boric acid derivatives, such as this compound, are often employed as enzyme inhibitors. They can be designed to target specific enzymes within pathological processes, making them valuable in the treatment of diseases like cancer .

Ligand for Specific Drugs

The compound’s structure allows it to act as a ligand for certain drugs, enhancing their efficacy or altering their pharmacokinetics. This is especially important in the design of anticancer drugs .

Anticancer Research

Research has shown that boric acid compounds can induce apoptosis in cancer cells, such as HCT116 human colon cancer cells, by generating reactive oxygen species. This compound’s role in such mechanisms makes it a candidate for anticancer drug design .

Fluorescent Probes

In biochemistry, fluorescent probes are essential for visualizing and quantifying biological processes. This compound can be used to develop probes that identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

Organic Synthesis

The compound is involved in organic synthesis reactions, including glycol protection, asymmetric synthesis of amino acids, and coupling reactions like Diels–Alder and Suzuki reactions. These are fundamental processes in the creation of complex organic molecules .

Chemical Analysis

Due to its unique physicochemical properties, this compound can be used in chemical analysis, such as conformational studies using density functional theory (DFT) and crystallographic analyses .

Environmental Impact Studies

While specific environmental impact studies of this compound were not found, boric acid compounds, in general, are studied for their environmental effects, especially concerning their biodegradability and toxicity .

properties

IUPAC Name

3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c21-16-3-1-4-18(12-16)28(25,26)22-17-7-6-14-8-9-23(13-15(14)11-17)20(24)19-5-2-10-27-19/h1-7,10-12,22H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVWVKRREGGPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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